![molecular formula C18H18B3N3 B1348236 2,4,6-Triphenylborazine CAS No. 976-28-3](/img/structure/B1348236.png)
2,4,6-Triphenylborazine
Overview
Description
2,4,6-Triphenylborazine is a symmetric triphenyl substituted borazine compound . It is used for proteomics research .
Synthesis Analysis
The reaction of the borazine Ph3B3N3H3, with a diethyl ether solution of LiMe/LiI/TMEDA yields [(Ph4B3N3H3)Li(tmeda)LiI(tmeda)], which shows that a Me/Ph exchange occurs with the formation of LiPh which adds to 1 to form the borazinate .
Molecular Structure Analysis
The molecular formula of this compound is C18H18B3N3 . The molecular weight is 308.8 g/mol . The structure of the compound was presented in the PubChem database .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 308.8 g/mol . It has a complexity of 311 and a topological polar surface area of 36.1 Ų . The compound has a rotatable bond count of 3 .
Scientific Research Applications
Electrochromic Behavior
2,4,6-Triphenylborazine derivatives exhibit significant electrochromic properties. A study by Data et al. (2016) focused on derivatives containing fluorene, carbazole, and phenothiazine moieties, analyzing their electrochemical and optical characteristics. These derivatives displayed notable electrochromic windows and high coloration efficiency, highlighting their potential in electrochromic applications.
Liquid-Crystalline and Luminescent Properties
Triphenylborazine derivatives, particularly those of 2,4,6-triphenyl-1,3,5-triazine, have been synthesized and shown to possess liquid-crystalline and luminescent properties. Lee and Yamamoto (2001) synthesized a new class of these derivatives that demonstrated high photoluminescence quantum yields, indicating potential use in photoluminescent materials and displays (Lee & Yamamoto, 2001).
Stabilizer for Propellants
This compound derivatives have been utilized as stabilizers in single base propellants. Soliman (1985) reported that 2,4,6-Triphenyl- thiazolo[3,2‐a]‐s‐Triazine provided good results in stability tests for propellants, indicating its efficacy as a stabilizer in explosive materials (Soliman, 1985).
Photoluminescence and Electronic Properties
Bipolar star-shaped derivatives of 2,4,6-triphenyl-1,3,5-triazine have been synthesized and characterized for their photophysical and electronic properties. Matulaitis et al. (2016) found that these materials possess high thermal stability, high glass transition temperatures, and exhibit high photoluminescence quantum yields. Their application potential in organic light-emitting diodes and other electronic devices is significant (Matulaitis et al., 2016).
Synthesis of Triarylpyridine Derivatives
This compound is structurally related to triarylpyridine derivatives, which have broad biological and pharmaceutical properties. Maleki (2015) explored solvent-free synthesis methods for triarylpyridine derivatives, indicating the chemical versatility and potential applications of compounds related to this compound in various fields (Maleki, 2015).
properties
IUPAC Name |
2,4,6-triphenyl-1,3,5,2,4,6-triazatriborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18B3N3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h1-15,22-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWXVASQMOFUGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NB(NB(N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18B3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347933 | |
Record name | 2,4,6-Triphenylborazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
976-28-3 | |
Record name | 2,4,6-Triphenylborazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,4,6-Triphenylborazine react with organolithium reagents?
A1: this compound (Ph3B3N3H3) demonstrates interesting reactivity with organolithium reagents. The research highlights several key reactions:
- N-lithiation and phenyl addition: Reaction with LiMe/LiI/TMEDA leads to N-lithiation and subsequent phenyl addition from the reagent, forming [(Ph4B3N3H3)Li(tmeda)LiI(tmeda)] [].
- Me/Ph exchange and borazinate formation: When halide-free LiMe is used with TMTA, a methyl/phenyl exchange occurs. The generated LiPh then adds to the borazine ring, yielding (Ph4B3N3H3)Li(tmta) [].
- Deprotonation and LiPh addition: Reacting with LitBu/tmta results in both a butyl/phenyl exchange and deprotonation of the borazine, with LiPh addition leading to [(Ph4B3N3H2Li-Li(thf)3] [].
Q2: How is the structure of this compound and its derivatives confirmed in this research?
A2: The research utilizes a combination of spectroscopic methods and X-ray structure determinations to characterize this compound and its reaction products []. While the specific spectroscopic data (e.g., NMR, IR) is not detailed in the abstract, this approach is standard for confirming the identity and structure of organometallic compounds. X-ray crystallography provides definitive structural information, confirming the bonding patterns and spatial arrangement of atoms in the synthesized molecules.
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